MAO-B Inhibition Potency: 8-Phenoxycaffeine vs. 8-Benzyloxycaffeine and 8-(2-Phenoxyethoxy)caffeine (Direct Head-to-Head)
In a direct head-to-head comparison within a single study, 8-phenoxycaffeine (compound 5c) inhibited recombinant human MAO-B with an IC50 of 10.705 ± 0.983 μM, making it approximately 6-fold less potent than 8-benzyloxycaffeine (IC50 = 1.77 μM) and approximately 28-fold less potent than 8-(2-phenoxyethoxy)caffeine (IC50 = 0.383 μM) [1]. The study explicitly noted that the analogue containing the shortest C8 substituent—the phenoxy substituent—was particularly weak as a MAO-B inhibitor, establishing a clear structure-activity relationship where MAO-B affinity increases with C8 linker length up to an optimum [1]. This positions 8-phenoxycaffeine as the lower-bound reference point for C8-aryloxycaffeine MAO-B SAR studies.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 10.705 ± 0.983 μM (compound 5c) |
| Comparator Or Baseline | 8-Benzyloxycaffeine: 1.77 μM; 8-(2-Phenoxyethoxy)caffeine (5i): 0.383 μM |
| Quantified Difference | 5.8-fold weaker than 8-benzyloxycaffeine; 27.9-fold weaker than 8-(2-phenoxyethoxy)caffeine |
| Conditions | Recombinant human MAO-B; kynuramine substrate (30 μM); fluorimetric detection of 4-hydroxyquinoline; pH 7.4; 37°C |
Why This Matters
For researchers constructing C8-oxycaffeine SAR series, 8-phenoxycaffeine serves as an essential minimal-activity baseline control, enabling quantification of the linker-length contribution to MAO-B potency.
- [1] Strydom B, Bergh JJ, Petzer JP. 8-Aryl- and alkyloxycaffeine analogues as inhibitors of monoamine oxidase. Eur J Med Chem. 2011;46(8):3474-3485. doi:10.1016/j.ejmech.2011.05.014 View Source
